molecular formula C8H5ClN2S2 B1609208 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol CAS No. 63857-85-2

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1609208
CAS No.: 63857-85-2
M. Wt: 228.7 g/mol
InChI Key: NGMTZWFKSLNRMT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown promising results against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

Antiviral Properties
The compound has also been investigated for its antiviral activity. In studies involving the synthesis of sulfonamide derivatives containing the thiadiazole moiety, some compounds demonstrated significant inhibition against Tobacco Mosaic Virus (TMV) . This suggests that this compound could be a valuable scaffold for developing antiviral agents.

Anticancer Potential
Several studies have reported the anticancer potential of thiadiazole derivatives. For example, research on structurally related compounds has indicated their effectiveness against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) . The incorporation of the thiadiazole ring into drug designs is believed to enhance bioactivity due to its ability to interact with biological targets.

Agricultural Applications

Herbicidal Activity
Thiadiazole derivatives have been explored for their herbicidal properties. The structural modifications of these compounds can lead to the development of effective herbicides that target specific pathways in plants or pathogens . The combination of thiadiazole with other pharmacophores has been shown to yield compounds with enhanced activity against agricultural pests.

Materials Science

Fluorescent Properties
The fluorescence characteristics of thiadiazole derivatives are being studied for potential applications in materials science. Compounds like this compound exhibit unique spectroscopic properties that can be harnessed in the development of fluorescent probes or sensors . These materials could be useful in biological imaging or environmental monitoring.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as p-chlorobenzoic acid. Various methods have been developed to enhance yield and purity, including the use of different solvents and reaction conditions . Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated the antimicrobial efficacy against E. coli and Bacillus subtilisShowed significant inhibition zones compared to standard antibiotics
Antiviral Activity Assessment Investigated antiviral properties against TMVCompounds exhibited up to 50% inhibition similar to commercial agents
Anticancer Research Assessed cytotoxicity on HepG-2 and A-549 cell linesSome derivatives showed potent anticancer activity

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 5-(4-Bromophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol is unique due to the presence of both a thiol group and a 4-chlorophenyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial activity and different pharmacokinetic properties .

Biological Activity

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its electron-deficient nature and ability to participate in various chemical reactions. The presence of the chlorophenyl group enhances its biological activity through improved lipophilicity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit broad-spectrum antimicrobial effects. For instance, studies have shown that this compound demonstrates significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
This compoundAntimicrobial
2-(arylmethanesulfonylmethyl)-5-aryl-1,3,4-thiadiazolesHigh activity against Gram (+) bacteria

2. Antifungal Activity

The compound has shown notable antifungal properties. In a study evaluating various derivatives, it was found that this compound inhibits ergosterol biosynthesis by interacting with the fungal enzyme 14-α-sterol demethylase.

CompoundActivityMechanismReference
This compoundAntifungalInhibition of ergosterol biosynthesis

3. Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells.

Cell LineIC50 (µg/mL)Reference
MCF-710.10
HepG25.36

The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance cytotoxicity. For example, substituting the phenyl piperazine moiety with a benzyl piperidine moiety resulted in an IC50 value of 2.32 µg/mL.

4. Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Case Studies

A series of studies have focused on the synthesis and evaluation of novel thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities using various assays.
  • Mechanistic Studies : Docking studies revealed that these compounds interact with key enzymes involved in metabolic pathways relevant to their biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclization of arylthiosemicarbazide with carbon disulfide under reflux conditions. For example, 5-(phenylamino)-1,3,4-thiadiazole-2-thiol analogs are prepared by reacting thiosemicarbazide derivatives with carbon disulfide in acidic media . Optimization involves adjusting solvents (e.g., ethanol or acetone), temperature (reflux at 80–100°C), and catalysts (e.g., potassium carbonate) to improve yields .
  • Key Parameters :

ParameterOptimal ConditionYield Range
SolventDry acetone70–85%
CatalystK₂CO₃80–90%
Reaction Time3–5 hours75–88%

Q. How is structural characterization of this compound performed?

  • Methodology : Use spectroscopic techniques:

  • ¹H-NMR : Peaks at δ 7.35–7.45 ppm (aromatic protons of 4-chlorophenyl) and δ 13.72 ppm (thiol proton) confirm substitution patterns .
  • IR : Stretching vibrations at 2550–2600 cm⁻¹ (S–H) and 1600–1650 cm⁻¹ (C=N) .
  • Elemental Analysis : Matches calculated C, H, N, and S percentages within ±0.3% .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Screen for antimicrobial activity using agar diffusion assays (e.g., against S. aureus or E. coli). Antidepressant activity is evaluated via forced swim tests in rodents, measuring immobility time reduction .
  • Key Findings :

Activity TypeModel SystemObserved EffectReference
AntimicrobialS. aureusMIC: 12.5 µg/mL
AntidepressantRat FSTImmobility ↓30%

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodology : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target enzymes (e.g., acetylcholinesterase or bacterial dihydrofolate reductase). Focus on modifying the thiadiazole ring’s substituents to optimize hydrophobic interactions and hydrogen bonding .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., –NO₂) at the 4-chlorophenyl moiety showed 20% higher binding affinity to E. coli DHFR compared to parent compounds .

Q. How do conflicting crystallographic data for thiadiazole derivatives inform structural refinement?

  • Methodology : Use SHELX software for single-crystal X-ray refinement. For example, discrepancies in bond lengths (e.g., C–S vs. C–N) may arise from twinning or disorder. Apply TWIN/BASF commands in SHELXL to resolve ambiguities .
  • Example : A reported thiadiazole derivative had a mean C–C bond length of 0.008 Å (R factor = 0.068), validated via high-resolution data (λ = 0.71073 Å) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For instance, discrepancies in MIC values may arise from solvent choice (DMSO vs. water) or bacterial strain variability. Re-test compounds under controlled conditions with internal controls .

Q. How can ultrasound-assisted synthesis improve reaction efficiency for thiadiazole derivatives?

  • Methodology : Replace conventional heating with ultrasound (20–40 kHz) to enhance nucleophilic substitution reactions. For example, sonication reduces reaction time from 5 hours to 30 minutes for 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, achieving 95% yield .
  • Optimization Table :

ParameterConventionalUltrasoundImprovement
Time3–5 hours0.5–1 hour80% faster
Yield70–85%90–95%+15%

Q. Methodological Challenges and Solutions

Q. Why do NMR spectra sometimes show unexpected peaks, and how can this be addressed?

  • Cause : Residual solvents (e.g., DMSO-d₆) or tautomerism (thiol ↔ thione).
  • Solution : Use deuterated solvents (CDCl₃ or D₂O) and perform variable-temperature NMR to stabilize tautomeric forms .

Q. How to interpret low reproducibility in biological assays for thiadiazole derivatives?

  • Root Cause : Compound degradation under assay conditions (e.g., light exposure or pH sensitivity).
  • Solution : Pre-test compound stability via HPLC at assay conditions (pH 7.4, 37°C) and use light-protected plates .

Q. Critical Analysis of Evidence

  • Structural Data : SHELX-refined structures (e.g., ) are reliable but may require validation against computational models (DFT) for bond resonance.
  • Biological Data : Prioritize studies using in vivo models (e.g., rodent FST ) over in vitro assays for translational relevance.

Properties

IUPAC Name

5-(4-chlorophenyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMTZWFKSLNRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408594
Record name 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63857-85-2
Record name 63857-85-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

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